molecular formula C10H10N2O2 B8592348 4-(2-Nitrophenyl)butyronitrile

4-(2-Nitrophenyl)butyronitrile

Cat. No. B8592348
M. Wt: 190.20 g/mol
InChI Key: WTLIFYPMYIVCCH-UHFFFAOYSA-N
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Patent
US06706924B2

Procedure details

reaction of ortho-nitrotoluene with acrylonitrile to give 4-(2-nitrophenyl)-butyronitrile,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-:3])=[O:2].[C:11](#[N:14])[CH:12]=[CH2:13]>>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:13][CH2:12][C:11]#[N:14])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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